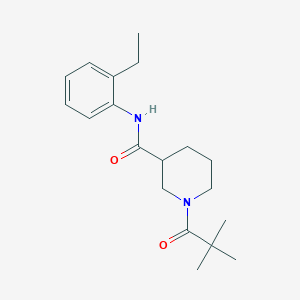![molecular formula C21H24N2O2 B4510546 N-[(2-isopropoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine](/img/structure/B4510546.png)
N-[(2-isopropoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine
Vue d'ensemble
Description
N-[(2-isopropoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine belongs to a class of organic compounds that have been studied for their unique chemical structures and properties. Research in this area often explores the synthesis, structural characterization, and reactivity of such compounds to understand their potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of N-[(2-isopropoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine and related compounds typically involves multi-step organic reactions, including the formation of Schiff bases and subsequent modifications. For instance, the preparation of similar naphthylamine derivatives has been described through reactions involving key intermediates like N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine, which react with palladium(II) acetate to form complex structures (Singh et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the tautomeric states, bond lengths, and intramolecular interactions that define the stability and reactivity of the molecules. For example, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, a related Schiff base, has been examined crystallographically, revealing the coexistence of phenol-imine and keto-amine tautomeric forms in the solid state (Nazır et al., 2000)(Nazır et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of N-[(2-isopropoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine is influenced by its functional groups and molecular structure. Reactions such as cyclometallation, as seen with similar ligands, showcase the compound's ability to form complex structures with transition metals, which can be used in catalysis (Singh et al., 2019)(Singh et al., 2019).
Propriétés
IUPAC Name |
N-[(2-propan-2-yloxynaphthalen-1-yl)methyl]-2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(2)25-20-11-10-17-7-3-4-8-18(17)19(20)15-22-13-14-24-21-9-5-6-12-23-21/h3-12,16,22H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDYIGLUFHKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)CNCCOC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methylbutyl)amino]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B4510463.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510486.png)
![4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4510493.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B4510499.png)
![1-[(dimethylamino)sulfonyl]-N-(3,5-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4510502.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4510504.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4510517.png)
![3,5-dimethyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4510522.png)
![N-(3-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510534.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B4510554.png)
![isopropyl [3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4510558.png)
![N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4510563.png)
